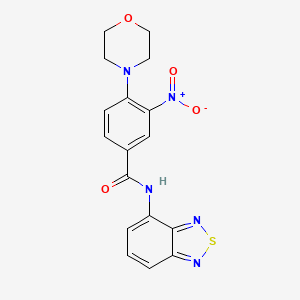
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-(4-methoxybenzyl)-4-methylpentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-N-(4-methoxybenzyl)-4-methylpentan-1-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a tetrahydropyran ring, a methoxybenzyl group, and a methylpentan-1-amine chain, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-(4-methoxybenzyl)-4-methylpentan-1-amine typically involves multiple steps:
-
Formation of the Tetrahydropyran Ring: : The tetrahydropyran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a dihydropyran derivative, cyclization can be achieved using acid catalysts like p-toluenesulfonic acid.
-
Introduction of the Dimethyl Groups: : The dimethyl groups can be introduced via alkylation reactions using reagents such as methyl iodide in the presence of a strong base like sodium hydride.
-
Attachment of the Methoxybenzyl Group: : The methoxybenzyl group can be attached through a nucleophilic substitution reaction. This involves reacting the intermediate with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate.
-
Formation of the Methylpentan-1-amine Chain: : The final step involves the formation of the amine chain, which can be achieved through reductive amination. This involves reacting the intermediate with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : Reduction reactions can be performed on the tetrahydropyran ring or the amine group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The methoxybenzyl group can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of tetrahydropyran derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for drug development. Its structural features make it a candidate for designing molecules with specific biological activities, such as enzyme inhibition or receptor binding.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it suitable for creating polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-(4-methoxybenzyl)-4-methylpentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The tetrahydropyran ring and methoxybenzyl group can interact with specific binding sites, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-N-(4-hydroxybenzyl)-4-methylpentan-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.
3-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-N-(4-chlorobenzyl)-4-methylpentan-1-amine: Similar structure but with a chloro group instead of a methoxy group.
3-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-N-(4-nitrobenzyl)-4-methylpentan-1-amine: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The uniqueness of 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-(4-methoxybenzyl)-4-methylpentan-1-amine lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the methoxy group provides additional reactivity and potential for modification compared to similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H35NO2 |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
3-(2,2-dimethyloxan-4-yl)-N-[(4-methoxyphenyl)methyl]-4-methylpentan-1-amine |
InChI |
InChI=1S/C21H35NO2/c1-16(2)20(18-11-13-24-21(3,4)14-18)10-12-22-15-17-6-8-19(23-5)9-7-17/h6-9,16,18,20,22H,10-15H2,1-5H3 |
InChI Key |
FGCOYXVIXSZYRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCNCC1=CC=C(C=C1)OC)C2CCOC(C2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B11485956.png)
![3'-(3-Chloro-4-fluorophenyl)-1-propanoyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11485959.png)
![N-(2,6-dimethyl-3-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}phenyl)methanesulfonamide](/img/structure/B11485963.png)
![N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485973.png)
![N-(2-{[(4-tert-butylphenoxy)acetyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485976.png)
![5-(4-chlorophenyl)-6-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11485978.png)
![4-{[7-(3,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}butanenitrile](/img/structure/B11485982.png)

![4-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]butanoic acid](/img/structure/B11485994.png)
![3-[5-(4-chlorophenyl)-8-oxo-6-(pyridin-3-yl)-2,3,6,8-tetrahydropyrrolo[3,4-e][1,4]diazepin-7(1H)-yl]benzoic acid](/img/structure/B11485998.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzamide](/img/structure/B11486005.png)
![8-(4-hydroxybutyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11486013.png)
![methyl 4,7-dioxo-6-phenyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B11486023.png)

